synthesis of 4,6-Dichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine
synthesis of 4,6-Dichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine
The following technical guide details the synthesis of 4,6-Dichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. This document is structured for research scientists and process chemists, focusing on mechanistic rationale, regioselectivity control, and scalable execution.
Executive Summary
The transformation of 4,6-dichloro-2-(methylthio)pyrimidine (1) to 4,6-dichloropyrimidine-2-carbonitrile (3) is a critical functional group interconversion in medicinal chemistry, particularly for developing antiviral and anticancer scaffolds.
Direct displacement of the methylthio group (-SMe) by cyanide is kinetically disfavored due to the poor leaving group ability of the thiolate anion. The most robust synthetic strategy involves a two-step "Activation-Displacement" protocol :
-
Oxidation: Conversion of the sulfide to a sulfone (-SO₂Me), a "super-leaving group" (approx.
times more reactive than sulfide). -
Regioselective
: Nucleophilic aromatic substitution with cyanide.
Key Challenge: The 4- and 6-chloro substituents are highly electrophilic. The process must be engineered to direct nucleophilic attack exclusively to the C2 position, avoiding C4/C6 displacement (scrambling).
Part 1: Mechanistic Analysis & Regioselectivity[1]
The success of this synthesis relies on exploiting the electronic differences between the C2 and C4/C6 positions.
-
C2 Position: Flanked by two electronegative nitrogen atoms, making it the most electron-deficient center on the ring. However, the -SMe group is electron-donating by resonance, dampening this electrophilicity.
-
Activation: Oxidation to the sulfone (-SO₂Me) reverses this electronic effect. The sulfone is strongly electron-withdrawing (inductive and resonance), making C2 significantly more electrophilic than C4/C6.
-
Nucleophile Choice: Cyanide (
) is a strong nucleophile. By maintaining low temperatures, we favor the kinetic product (displacement of the better leaving group, ) over the thermodynamic or competitive product (displacement of ).
Reaction Pathway Diagram[2]
Figure 1: The Activation-Displacement strategy prioritizes C2 substitution by converting the sulfide to a highly reactive sulfone.
Part 2: Experimental Protocols
Step 1: Oxidation to 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Objective: Activate the C2 position without hydrolyzing the C4/C6 chlorides. Reagent: m-Chloroperoxybenzoic acid (mCPBA) is preferred for lab scale due to solubility in DCM. Oxone is a greener alternative for larger scales but requires aqueous/organic biphasic systems which may hydrolyze the chlorides.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)
-
mCPBA (2.2 – 2.5 eq, 77% max purity grade)
-
Dichloromethane (DCM) (Solvent, 10 mL/g of SM)
-
Saturated
and solutions.
Procedure:
-
Dissolution: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine in DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Add mCPBA portion-wise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent over-oxidation or ring degradation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfone is significantly more polar than the sulfide.
-
Workup (Critical):
-
Cool the mixture back to 0°C.
-
Filter off the precipitated m-chlorobenzoic acid (byproduct).
-
Wash the filtrate sequentially with:
-
10% aqueous
(to quench excess peroxide). -
Saturated
(to remove remaining acid). -
Brine.
-
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude sulfone is usually pure enough (>90%) for the next step. If necessary, recrystallize from Hexane/DCM or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Data Check:
-
NMR (CDCl₃): The -SMe singlet (
ppm) disappears. A new singlet for -SO₂Me appears downfield ( ppm).
Step 2: Regioselective Cyanation
Objective: Displace the sulfone with cyanide while preserving the C4/C6 chlorides. Safety: Sodium Cyanide (NaCN) is acutely toxic. All operations must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.
Materials:
-
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq)
-
Sodium Cyanide (NaCN) (1.05 – 1.1 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Dry solvents are essential to prevent hydrolysis.
-
Temperature Control: -10°C to 0°C.
Procedure:
-
Preparation: Dissolve the sulfone intermediate in dry DMF (5 mL/mmol) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to -10°C (ice/salt bath). Strict temperature control is the primary factor in regioselectivity.
-
Cyanide Addition: Add NaCN as a solid in one portion (or as a concentrated solution in minimal water if solubility is an issue, though strictly anhydrous conditions are preferred to avoid phenols).
-
Reaction: Stir at -10°C to 0°C for 1–2 hours.
-
Monitoring: Monitor by TLC.[1] If the reaction is sluggish, allow it to warm to 10°C, but do not exceed RT . Higher temperatures promote displacement of the C4/C6 chlorides.
-
-
Workup:
-
Pour the reaction mixture into a vigorously stirred mixture of ice water and Ethyl Acetate (EtOAc).
-
Caution: The aqueous layer contains unreacted cyanide. Treat with bleach (sodium hypochlorite) in the waste stream to detoxify.
-
Extract with EtOAc (3x).
-
Wash combined organics with water (2x) and brine (to remove DMF).
-
-
Purification: Dry over
, concentrate, and purify via column chromatography (SiO₂, 5-20% EtOAc in Hexanes).
Data Check:
-
IR: Appearance of a sharp nitrile stretch signal (
). -
NMR: Appearance of the nitrile carbon (
ppm) and shift of the C2 carbon.
Part 3: Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | C2-Position (Target) | C4/C6-Position (Side Reaction) | Strategy for Control |
| Leaving Group | Sulfone (-SO₂Me) | Chloride (-Cl) | Sulfone is a better LG than Cl. |
| Electronic State | Most electron-deficient (between 2 Ns) | Electron-deficient (adjacent to 1 N) | C2 is electronically favored for nucleophilic attack. |
| Sterics | Flanked by ring nitrogens | Flanked by N and H/Cl | C4 is sterically accessible; low temp prevents this. |
| Reaction Temp | Occurs at < 0°C | Occurs at > RT | Keep T < 0°C. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Over-oxidation / Ring cleavage | Keep reaction temp < 5°C during mCPBA addition. |
| Mixture of Isomers (Step 2) | Temperature too high | Ensure reaction stays at -10°C. Do not let it warm until complete. |
| Hydrolysis (OH product) | Wet solvent / Water in NaCN | Use anhydrous DMF/DMSO. Dry NaCN in a vacuum oven. |
| Incomplete Conversion | Old/Wet mCPBA | Titrate mCPBA or use excess (2.5 eq). |
Part 4: Process Safety (Cyanide Handling)
-
Engineering Controls: Use a dedicated fume hood with high face velocity.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Waste Disposal: Quench all cyanide-containing aqueous waste with 10% Sodium Hypochlorite (Bleach) at pH > 10. Let stand for 24 hours before disposal. Never acidify cyanide waste (generates lethal HCN gas).
References
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Link
-
Barad, H. A., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45, 1764–1784. Link
-
WuXi AppTec. (2018). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-chloropyrimidine. QM Magic Class, Chapter 48. Link
-
Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, 56(5), e536.[2] Link
